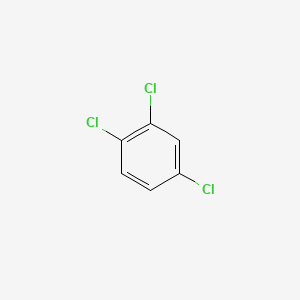

1,2,4-Trichlorobenzene

Description

Properties

IUPAC Name |

1,2,4-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKONEOXTCPAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021965 | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,4-trichlorobenzene appears as colorless liquid or white solid with a sharp chlorobenzene odor. Melting point 16.95 °C (62.5 °F). (USCG, 1999), Liquid, Colorless liquid or crystalline solid (below 63 degrees F) with an aromatic odor; [NIOSH], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or crystalline solid (below 63 °F) with an aromatic odor. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2,4-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

415 °F at 760 mmHg (NTP, 1992), 213.5 °C, 213 °C, 416 °F | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

230 °F (NTP, 1992), 105 °C, 105 °C (222 °F), 105 °C c.c., 222 °F | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide, In water, 49.0 mg/L at 25 °C, Solubility in water, mg/l: 34.6, 0.003% | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.454 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.459 g cu cm at 20 °C/4 °C, Liquid density: 1.44829 kg/L, Critical density: 0.447 kg/L, Relative density (water = 1): 1.5, 1.45 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.26 (Air= 1), Relative vapor density (air = 1): 6.26, 6.26 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 101.1 °F ; 5 mmHg at 153.1 °F (NTP, 1992), 0.46 [mmHg], 0.46 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 40, 1 mmHg | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Orthorhombic crystals, Colorless liquid or crystalline solid (below 63 degrees F). | |

CAS No. |

120-82-1, 63697-18-7 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trojchlorobenzen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IQ959M1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, 1,2,4-trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

63 °F (NTP, 1992), 16.92 °C, 17 °C, 63 °F | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1,2,4-Trichlorobenzene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1,2,4-Trichlorobenzene

Introduction: Understanding 1,2,4-Trichlorobenzene

1,2,4-Trichlorobenzene (1,2,4-TCB) is a synthetic, chlorinated aromatic compound with the chemical formula C₆H₃Cl₃.[1][2] It is the most commercially significant of the three trichlorobenzene isomers.[3][4] Encountered as a colorless liquid or a low-melting solid, it possesses a characteristic aromatic, chlorobenzene-like odor.[2][5] Due to its high thermal stability and solvent properties, 1,2,4-TCB has found extensive use in various industrial applications, including as a high-temperature solvent, a dye carrier for textiles, a heat-transfer medium, and an intermediate in the synthesis of herbicides and other chemicals.[1][6][7]

However, its chemical stability also contributes to its persistence in the environment.[8] As a designated hazardous air pollutant and a common finding at hazardous waste sites, a thorough understanding of its chemical and physical properties is critical for researchers, environmental scientists, and drug development professionals for assessing its environmental fate, toxicological impact, and potential for remediation.[4][7] This guide provides a comprehensive overview of the core scientific properties of 1,2,4-TCB, grounded in established data and analytical protocols.

Part 1: Chemical Identity and Molecular Structure

The specific arrangement of chlorine atoms on the benzene ring dictates the chemical behavior of 1,2,4-TCB. Its asymmetric substitution pattern influences its polarity and reactivity compared to its 1,2,3- and 1,3,5-isomers.

Caption: Molecular structure of 1,2,4-Trichlorobenzene.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 1,2,4-Trichlorobenzene[2] |

| CAS Number | 120-82-1[6] |

| Molecular Formula | C₆H₃Cl₃[1][2] |

| Molecular Weight | 181.45 g/mol [1][6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)Cl[2] |

| InChIKey | PBKONEOXTCPAFI-UHFFFAOYSA-N[2] |

Part 2: Reactivity and Environmental Fate

Chemical Stability and Reactivity

1,2,4-TCB is a stable compound under normal storage conditions.[4][9] It is incompatible with strong oxidizing agents and can react with them vigorously.[10][11] When heated to decomposition, it can yield toxic fumes of hydrogen chloride and phosgene.[4][10] Hydrolysis is not considered a significant environmental fate process under normal conditions, with an estimated half-life of 3.4 years at pH 7 and 25°C.[8]

Environmental Persistence and Degradation

The environmental persistence of 1,2,4-TCB is a key concern. Its degradation is generally slow, particularly in soil and sediment where it adsorbs strongly to organic matter.[3][8]

-

Biodegradation: The rate of aerobic biodegradation of chlorinated benzenes tends to decrease as the degree of chlorination increases.[8] However, complete microbial mineralization of 1,2,4-TCB under aerobic conditions has been observed.[12] The typical aerobic pathway involves an initial dioxygenase and dehydrogenase-catalyzed conversion to a chlorinated catechol, which is then channeled into the tricarboxylic acid (TCA) cycle via ortho cleavage.[12][13] Under anaerobic, methanogenic conditions, 1,2,4-TCB can undergo reductive dechlorination, yielding dichlorobenzene and monochlorobenzene.[8][12]

-

Atmospheric Fate: In the atmosphere, 1,2,4-TCB is degraded by reacting with hydroxyl radicals.[8] The estimated atmospheric half-life for this reaction is approximately 38 days.[8]

-

Bioaccumulation: With a high octanol-water partition coefficient (log Kow), 1,2,4-TCB has a tendency to bioconcentrate in the fatty tissues of organisms.[12][14] It has been found to bioaccumulate in fish.[12]

Caption: Simplified aerobic and anaerobic degradation pathways for 1,2,4-TCB.

Part 3: Core Physical Properties

1,2,4-TCB is a colorless liquid or crystalline solid with a melting point near room temperature.[5][15] It is denser than water and has low solubility in water but is miscible with most common organic solvents like ether and benzene.[3][10][16]

Table 2: Key Physical and Thermochemical Properties of 1,2,4-Trichlorobenzene

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Colorless liquid or crystalline solid | [2][5][15] |

| Odor | Aromatic, similar to o-dichlorobenzene | [5][10] |

| Odor Threshold | 1.4 - 3 ppm | [4][10][17] |

| Melting Point | 16.9 - 17 °C (62.4 - 63 °F) | [1][6] |

| Boiling Point | 213.5 - 214 °C (416.3 °F) | [2][4][6] |

| Density | 1.454 - 1.46 g/mL at 20-25 °C | [4][6][18] |

| Vapor Pressure | 0.29 - 1 mmHg at 20-25 °C | [5][15][17] |

| Vapor Density | >6 (vs air) | [4][19] |

| Solubility in Water | ~0.003% (30-35 mg/L) at 20-25 °C | [6][14][15] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.02 - 4.16 | [2][20] |

| Henry's Law Constant | 1.42 x 10⁻³ atm·m³/mol at 25 °C | [2] |

| Flash Point | 105 - 110 °C (222 - 230 °F) | [5][6][18] |

| Autoignition Temperature | ~571 °C (1060 °F) | [19] |

| Explosive Limits | 2.5% - 6.6% (at 150°C) | [5][6] |

| Refractive Index (n20/D) | 1.571 |[4][18] |

Part 4: Analytical Methodologies

Accurate quantification of 1,2,4-TCB in environmental matrices is essential for exposure and risk assessment. The standard approach involves solvent extraction followed by gas chromatography (GC).[21]

Protocol: Determination of 1,2,4-TCB in Water by GC-ECD

This protocol describes a validated method for determining 1,2,4-TCB in water samples using solid-phase extraction (SPE) for sample concentration, followed by analysis with a gas chromatograph equipped with an electron-capture detector (ECD), which is highly sensitive to halogenated compounds.

1. Materials and Reagents:

-

Solid-Phase Extraction (SPE) Cartridges: Cyanopropyl-bonded porous silica (200 mg).

-

Solvents: Pentane or Carbon Disulfide (pesticide grade or equivalent).

-

Reagents: Anhydrous sodium sulfate, Sodium chloride.

-

Standards: Certified 1,2,4-TCB standard solution.

-

Apparatus: GC with ECD, SPE vacuum manifold, conical vials, nitrogen evaporator.

2. Sample Preparation and Extraction:

-

Step 1: Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Step 2: Salting (Optional but Recommended): To improve extraction efficiency by the "salting-out" effect, add sodium chloride to the sample to a concentration of ~12 g/L.[22]

-

Step 3: Cartridge Conditioning: Condition the cyanopropyl SPE cartridge by passing 5 mL of pentane followed by 5 mL of methanol and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Step 4: Sample Loading: Pass the 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Step 5: Cartridge Drying: After loading, draw air through the cartridge for 10-15 minutes using the vacuum manifold to remove residual water.

3. Elution and Concentration:

-

Step 6: Elution: Elute the trapped 1,2,4-TCB from the cartridge by passing 500 µL of pentane (or carbon disulfide) through it.[22] Collect the eluate in a conical glass vial.

-

Step 7: Drying: Add a small amount of anhydrous sodium sulfate to the eluate to remove any remaining traces of water.

-

Step 8: Concentration: Concentrate the eluate to a final volume of 15-25 µL under a gentle stream of nitrogen.[22]

4. GC-ECD Analysis:

-

Step 9: Injection: Inject 1-2 µL of the concentrated extract into the GC-ECD system.

-

Step 10: Chromatographic Conditions (Typical):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures: Injector at 250°C, Detector at 300°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

-

-

Step 11: Quantification: Identify and quantify the 1,2,4-TCB peak based on the retention time and response of a multi-level calibration curve prepared from certified standards.

Caption: Workflow for the analysis of 1,2,4-TCB in water samples.

Part 5: Toxicology and Safe Handling

Human Health Effects

There is limited information on the health effects of 1,2,4-TCB in humans, with some reports of eye and throat irritation from vapor exposure.[23] Animal studies provide the primary basis for toxicological assessment.

-

Target Organs: The primary target organs identified in animal studies are the liver, kidneys, and adrenal glands.[17][24][25] Chronic oral exposure in rats has led to increased adrenal weights and liver effects.[17]

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified 1,2,4-trichlorobenzene as a Group D substance, meaning it is not classifiable as to human carcinogenicity, based on available data.[2][17]

-

Exposure Routes: Occupational exposure can occur via inhalation and dermal contact.[2][17] For the general population, exposure may occur through the ingestion of contaminated food or water and inhalation of contaminated air.[8][14]

Occupational Safety and Handling

Given its toxicity, handling 1,2,4-TCB requires strict adherence to safety protocols.[1]

-

Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) ceiling of 5 ppm (40 mg/m³), which should not be exceeded at any time during the working day.[15][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection if ventilation is inadequate.[26]

-

Handling and Storage: Handle in a well-ventilated area.[26] Store in a tightly closed container in an area designated for toxic substances, away from strong oxidizing agents and foodstuffs.[27][28]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[27] For eye contact, flush immediately with water for at least 15 minutes.[26] If inhaled, move the person to fresh air.[27] Seek immediate medical attention in all cases of significant exposure.[26]

Conclusion

1,2,4-Trichlorobenzene is a chemically stable organochlorine compound with a well-defined set of physical properties that have made it a useful industrial solvent and chemical intermediate. Its stability, however, also results in environmental persistence, with slow degradation and a potential for bioaccumulation. Understanding its reactivity, environmental fate, and toxicological profile is paramount for managing its industrial use, assessing environmental contamination, and ensuring the safety of researchers and chemical professionals. The analytical methods outlined provide a robust framework for its quantification, which is a critical component of both environmental monitoring and regulatory compliance.

References

-

1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]

-

Fact sheet: 1,2,4-trichlorobenzene. (n.d.). Government of Canada. Retrieved from [Link]

-

Understanding 1,2,4-Trichlorobenzene (CAS 120-82-1): Properties, Handling, and Sourcing. (2025). Angene. Retrieved from [Link]

-

1,2,4-Trichlorobenzene | C6H3Cl3. (n.d.). PubChem. Retrieved from [Link]

-

1,2,4-Trichlorobenzene. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

-

1,2,4-trichlorobenzene - health-based maximum contaminant level support document. (n.d.). NJ.gov. Retrieved from [Link]

-

1,2,4-Trichlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - 1,2,4-Trichlorobenzene. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

-

Toxicological Profile for Trichlorobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Trichlorobenzenes | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry (CDC). Retrieved from [Link]

-

1,2,4 Trichlorobenzene in Drinking Water | Health Effects & Filters. (n.d.). TapWaterData. Retrieved from [Link]

-

Toxicological Profile for Trichlorobenzene. (2014). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

1,2,4-Trichlorobenzene Toxicological Summary. (2013). Minnesota Department of Health. Retrieved from [Link]

-

1,2,4-TRICHLOROBENZENE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from [Link]

-

1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. (2004). Eawag-BBD. Retrieved from [Link]

-

DETERMINATION OF 1,2,4-TRICHLOROBENZENE AND 1,3,5-TRICHLOROBENZENES IN WATER SAMPLES BY SOLID-PHASE EXTRACTION AND GAS-CHROMATOGRAPHY COUPLED TO ELECTRON-CAPTURE DETECTION. (2001). Analytical Letters. Retrieved from [Link]

-

Toxicological Profile for Trichlorobenzene (Chapter 7). (2014). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Aerobic degradation pathway of 1,2,4-trichlorobenzene. (n.d.). ResearchGate. Retrieved from [Link]

-

Exposure and Risk Assessment For 1,2,4-trichlorobenzene. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

-

Benzene, 1,2,4-trichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,2,4-trichlorobenzene. (n.d.). Stenutz. Retrieved from [Link]

-

1,2,4-Trichlorobenzene - [1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1,2,4-Trichlorobenzene - [Near IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzene, 1,2,4-trichloro- (Mass Spectrum). (n.d.). NIST WebBook. Retrieved from [Link]

-

1,2,4-Trichlorobenzene Solvent Properties | Specification | Applications | Uses. (n.d.). MCB Books. Retrieved from [Link]

-

1,2,4-Trichlorobenzene | C6H3Cl3 | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved from [Link]

-

Benzene, 1,2,4-trichloro- (Antoine Equation Parameters). (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. 1,2,4-Trichlorobenzene CAS#: 120-82-1 [m.chemicalbook.com]

- 5. 1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]

- 6. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 7. Trichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. parchem.com [parchem.com]

- 10. 1,2,4-Trichlorobenzene | 120-82-1 [chemicalbook.com]

- 11. 1,2,4-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 1,2,4-Trichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. nj.gov [nj.gov]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2,4-Trichlorobenzene [cdc.gov]

- 16. 1,2,4-Trichlorobenzene, 99% | Fisher Scientific [fishersci.ca]

- 17. epa.gov [epa.gov]

- 18. 1 [macro.lsu.edu]

- 19. 1,2,4-三氯苯 suitable for HPLC, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 20. 1,2,4-trichlorobenzene [stenutz.eu]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. tapwaterdata.com [tapwaterdata.com]

- 25. health.state.mn.us [health.state.mn.us]

- 26. synquestlabs.com [synquestlabs.com]

- 27. lobachemie.com [lobachemie.com]

- 28. makingchembooks.com [makingchembooks.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 1,2,4-Trichlorobenzene (CAS No. 120-82-1)

Introduction: 1,2,4-Trichlorobenzene (1,2,4-TCB), with the CAS registration number 120-82-1, is a synthetic, chlorinated aromatic compound. It is one of three isomers of trichlorobenzene and is notable for its utility as a high-temperature solvent and a key intermediate in chemical synthesis.[1][2][3] This colorless liquid or crystalline solid possesses a characteristic aromatic odor and its unique physicochemical properties make it suitable for a range of specialized industrial applications, from dye manufacturing to its use as a heat-transfer fluid.[1][4][5] However, its environmental persistence and toxicological profile necessitate a thorough understanding for safe and effective handling. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, applications, toxicology, environmental fate, and analytical methodologies.

Part 1: Physicochemical Characteristics

A foundational understanding of 1,2,4-TCB begins with its core physical and chemical properties. These characteristics govern its behavior in both industrial processes and environmental systems. The compound is a colorless liquid or solid, depending on the ambient temperature, with a melting point of approximately 17°C.[2][6] Its high boiling point and low water solubility are key factors in its application as a solvent for nonpolar substances like oils, waxes, and resins.[3][6]

Chemical Structure

Caption: Workflow for the industrial synthesis of 1,2,4-TCB.

Experimental Protocol: Laboratory Scale Chlorination

-

Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser with 1,4-dichlorobenzene (p-DCB).

-

Catalyst Addition: Add anhydrous ferric chloride and sulfur powder as a promoter to the reactor. [7]3. Heating: Heat the mixture with stirring to a target temperature of 60-65°C. [7]4. Chlorination: Introduce gaseous chlorine (Cl₂) at a controlled flow rate below the surface of the liquid. The reaction is exothermic and may require cooling to maintain the temperature.

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via Gas Chromatography (GC) to determine the conversion of p-DCB and the formation of 1,2,4-TCB.

-

Quenching: Once the desired conversion is achieved, stop the chlorine flow and cool the reactor.

-

Neutralization: Neutralize the acidic product mixture by washing with a dilute base solution (e.g., sodium carbonate), followed by washing with water.

-

Purification: Separate the organic layer and purify the 1,2,4-TCB from unreacted starting material and byproducts using vacuum fractional distillation. [8]

Part 3: Industrial and Research Applications

The robust physical properties of 1,2,4-TCB have led to its use in several demanding industrial applications.

-

Dye Carrier: It is extensively used as a solvent and swelling agent in the textile industry to facilitate the application of disperse dyes to polyester fibers. [1][9][10]* Chemical Intermediate: It serves as a crucial precursor in the synthesis of other chemicals, particularly herbicides and pesticides. [1][6][11][9]* High-Temperature Fluids: Its thermal stability makes it an excellent component in heat-transfer media and as a dielectric fluid in transformers and capacitors, often in mixtures with polychlorinated biphenyls (PCBs) in the past. [1][4][9][12]* Solvent and Degreaser: It is an effective solvent for dissolving a variety of materials, including oils, waxes, resins, and rubber, and is used as an industrial degreasing agent. [1][3][6][9]* Research Applications: In a laboratory setting, it is used as a high-temperature solvent for techniques like gel permeation chromatography (GPC) for the analysis of polymers such as polyethylene and polypropylene. [2][4]

Part 4: Toxicology and Safe Handling

1,2,4-TCB is classified as a hazardous substance, and exposure can lead to a range of adverse health effects. The liver is a primary target organ for its toxicity. [13]

Toxicological Profile

-

Acute Toxicity: 1,2,4-TCB is harmful if swallowed, with a reported oral LD50 in rats of 756 mg/kg. [14]It causes skin and serious eye irritation. [14][15]Acute inhalation of high concentrations can cause irritation to the respiratory system, lethargy, and in animal studies, has led to local lung irritation. [1][16]* Chronic Toxicity: Prolonged or repeated exposure primarily affects the liver. Animal studies have shown that chronic administration can induce liver enlargement (hepatocyte hypertrophy), necrosis, and porphyria, a disorder resulting from disruptions in heme synthesis. [11][13][16][17]Effects on the adrenal glands, kidneys, and blood have also been noted. [18][19]* Carcinogenicity: Long-term studies in mice exposed to 1,2,4-TCB showed an increase in liver cancer. [20]However, the U.S. Environmental Protection Agency (EPA) has determined that there is inadequate information to assess its carcinogenic potential in humans. [20]* Reproductive and Developmental Effects: Studies in animals have not shown significant reproductive effects at doses lower than those causing other systemic toxicity. [18]Some developmental effects, such as reduced fetal growth, were observed in animal studies, but only at doses that were also toxic to the mother. [11][18]

Mechanism of Toxicity

The toxicity of 1,2,4-TCB is believed to be mediated by its metabolic activation in the liver. The mechanism likely involves the formation of reactive arene oxide intermediates by cytochrome P-450 enzymes. [13]These intermediates can then be converted to trichlorophenols or other metabolites, such as trichlorohydroquinone, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity. [13]

Caption: Simplified pathway of 1,2,4-TCB metabolic activation.

Table 2: Summary of Toxicological Data

| Endpoint | Species | Value | Classification/Effect | Source(s) |

| Acute Oral LD50 | Rat | 756 mg/kg | Harmful if swallowed | [14] |

| Acute Dermal LD50 | Rat | 6139 mg/kg | Not classified | [14] |

| Skin Irritation | N/A | N/A | Causes skin irritation | [14][15] |

| Eye Irritation | N/A | N/A | Causes serious eye irritation | [14][15] |

| Chronic Oral MRL | Rat | 0.1 mg/kg/day | Hepatocellular hypertrophy | [17] |

| Human Carcinogenicity | N/A | N/A | Not classifiable | [20] |

Safe Handling and Emergency Protocols

Self-Validating Safety System: Adherence to the following protocols creates a system where safety is continuously verified through procedural checks.

-

Engineering Controls:

-

Causality: To prevent inhalation exposure, work must be conducted in a well-ventilated area, preferably within a chemical fume hood. [19]This is the primary barrier between the researcher and volatile vapors.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield. [15][21] * Clothing: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed. [21]3. Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. [21]Do not breathe vapors or mist. [21] * Keep containers tightly closed in a dry, cool, and well-ventilated place. [19][21] * Store away from incompatible materials such as strong oxidizing agents. [14] * Keep away from heat, sparks, and open flames. [14][21]4. First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [14][19] * Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. [14][15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention. [14][15] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately. [14][19]5. Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [15][22]Avoid release to the environment. [21][22]

-

Part 5: Environmental Fate and Ecotoxicology

1,2,4-TCB is an environmental pollutant of concern due to its persistence and potential for bioaccumulation. [10]

-

Release and Transport: It enters the environment through industrial discharges, spills, and the disposal of products containing it. [11][23]Due to its volatility, a significant portion released to water or soil will partition into the atmosphere. [10][23]In the atmosphere, it can undergo long-range transport. [23]* Environmental Degradation:

-

Atmosphere: The primary degradation pathway in the air is reaction with photochemically produced hydroxyl radicals, with a half-life of 16-38 days. [23] * Water: In water, volatilization is a major removal process. Biodegradation can occur but is generally slow. The half-life in river water can range from approximately 2 to 28 days. [11] * Soil and Sediment: 1,2,4-TCB adsorbs strongly to organic matter in soil and sediment, which slows its degradation and transport. [9]Biodegradation occurs under both aerobic and anaerobic conditions.

-

Aerobic Degradation: Bacteria can hydroxylate 1,2,4-TCB to form chlorinated catechols, which are then further broken down and channeled into the tricarboxylic acid (TCA) cycle. [10][24] * Anaerobic Degradation: Under anaerobic (methanogenic) conditions, the primary degradation pathway is reductive dechlorination, where chlorine atoms are sequentially removed to form dichlorobenzenes (DCBs) and monochlorobenzene (MCB). [10][23][25]* Bioaccumulation: 1,2,4-TCB has a tendency to bioaccumulate in the tissues of aquatic organisms, including fish, meaning its concentration can increase up the food chain. [11][10]* Ecotoxicity: The compound is very toxic to aquatic life with long-lasting effects. [14][19][22]Acute toxicity (LC50) values for fish and invertebrates are in the low mg/L range.

-

-

Caption: Major aerobic and anaerobic biodegradation pathways for 1,2,4-TCB.

Part 6: Analytical Methodologies

Accurate detection and quantification of 1,2,4-TCB in various environmental and biological matrices are essential for monitoring exposure and contamination. The standard method of choice is Gas Chromatography (GC). [26]

Table 3: Common Analytical Methods for 1,2,4-TCB

| Matrix | Sample Preparation | Analytical Technique | Detector | Typical Detection Limit | Source(s) |

| Air | Adsorption onto charcoal or Tenax® tube, thermal or solvent desorption | Gas Chromatography (GC) | Mass Spectrometry (MS) or Electron Capture (ECD) | Low µg/m³ | [26] |

| Water | Purge-and-trap; Solid-Phase Extraction (SPE); Liquid-Liquid Extraction (LLE) | GC | MS or ECD | 0.02 - 0.44 µg/L | [26][27] |

| Soil/Sediment | Soxhlet extraction; Closed-system purge-and-trap | GC | MS | ~0.44 µg/kg | [26] |

| Blood/Tissue | Purge-and-trap | High-Resolution GC | MS | Low ppt (ng/L) range | [26] |

Protocol: GC-MS Analysis of 1,2,4-TCB in Water via SPE

This protocol provides a self-validating workflow through the inclusion of an internal standard.

-

Sample Collection: Collect a 100 mL water sample in a clean glass container.

-

Internal Standard Spiking: Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog or a different chlorobenzene isomer like 1,2,4,5-tetrachlorobenzene) to correct for extraction efficiency and instrumental variability.

-

SPE Cartridge Conditioning: Condition a cyanopropyl-bonded silica SPE cartridge (e.g., 200 mg) by passing methanol followed by deionized water through it. [27]4. Sample Loading: Pass the entire 100 mL water sample through the conditioned SPE cartridge at a controlled flow rate. 1,2,4-TCB and the internal standard will be adsorbed onto the solid phase.

-

Cartridge Drying: Dry the cartridge by passing air or nitrogen through it to remove residual water.

-

Elution: Elute the trapped analytes from the cartridge using a small volume (e.g., 500 µL) of a suitable organic solvent like pentane or carbon disulfide. [27]7. Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of ~20 µL. [27]8. GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

GC Conditions: Use a capillary column suitable for separating volatile organic compounds. A typical temperature program might start at 60°C and ramp up to 230°C. [27] * MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for 1,2,4-TCB and the internal standard.

-

-

Quantification: Calculate the concentration of 1,2,4-TCB in the original sample by comparing its peak area to that of the internal standard and referencing a calibration curve.

Sources

- 1. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 3. What is 1,2,4-Trichlorobenzene used for?_Chemicalbook [chemicalbook.com]

- 4. 1,2,4-Trichlorobenzene | 120-82-1 [chemicalbook.com]

- 5. 1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]

- 6. nbinno.com [nbinno.com]

- 7. 1,2,4-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 10. 1,2,4-Trichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 11. nj.gov [nj.gov]

- 12. nj.gov [nj.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. health.state.mn.us [health.state.mn.us]

- 19. gls.co.jp [gls.co.jp]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. lobachemie.com [lobachemie.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. researchgate.net [researchgate.net]

- 25. usgs.gov [usgs.gov]

- 26. atsdr.cdc.gov [atsdr.cdc.gov]

- 27. tandfonline.com [tandfonline.com]

Synthesis of 1,2,4-Trichlorobenzene for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis of 1,2,4-Trichlorobenzene

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 1,2,4-trichlorobenzene (TCB). It is intended for researchers, scientists, and drug development professionals with a strong background in organic chemistry and laboratory safety. The document delves into the primary synthetic routes, the underlying chemical principles, and the critical safety protocols required for handling the hazardous materials involved. The focus is on providing a deep understanding of the reaction mechanisms and experimental considerations rather than a simple procedural recipe. All information is grounded in authoritative sources to ensure scientific integrity and promote safe laboratory practices.

Introduction to 1,2,4-Trichlorobenzene

1,2,4-Trichlorobenzene is a chlorinated aromatic hydrocarbon with the chemical formula C₆H₃Cl₃. It exists as a colorless liquid or a white crystalline solid with a characteristic aromatic odor.[1][2] Due to its physical and chemical properties, 1,2,4-TCB has found applications as a high-temperature solvent, a dye carrier, a degreasing agent, and an intermediate in the synthesis of various agrochemicals, such as herbicides and pesticides.[2][3][4]

From a chemical standpoint, 1,2,4-TCB is one of three isomers of trichlorobenzene, the others being 1,2,3-TCB and 1,3,5-TCB.[5] Its synthesis and reactions are governed by the principles of electrophilic aromatic substitution and the directing effects of the chlorine substituents on the benzene ring. Understanding these principles is paramount for controlling the regioselectivity of the synthesis and minimizing the formation of unwanted isomers and byproducts.

Given its toxicity and environmental persistence, the synthesis and handling of 1,2,4-trichlorobenzene require stringent safety measures.[6][7] This guide places a strong emphasis on these aspects to ensure the well-being of laboratory personnel and the protection of the environment.

Synthetic Routes and Mechanistic Considerations

The laboratory synthesis of 1,2,4-trichlorobenzene can be approached via two primary routes: the direct chlorination of benzene or its chlorinated derivatives, and the Sandmeyer reaction starting from a suitable dichloroaniline. The choice of route depends on the available starting materials, the desired purity of the final product, and the scale of the synthesis.

Electrophilic Aromatic Substitution: Chlorination of Benzene and Dichlorobenzenes

The direct chlorination of benzene is a classic example of electrophilic aromatic substitution.[8][9] The reaction proceeds by introducing chlorine atoms onto the benzene ring in a stepwise manner. To achieve trichlorination, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically employed to polarize the Cl-Cl bond and generate a potent electrophile.[8]

The initial chlorination of benzene yields chlorobenzene. The chlorine substituent is an ortho-, para-director, meaning it directs subsequent electrophilic attack to the positions ortho and para to itself. This leads to the formation of a mixture of dichlorobenzene isomers, primarily 1,2-dichlorobenzene and 1,4-dichlorobenzene. Further chlorination of these dichlorobenzenes leads to the formation of trichlorobenzenes. The synthesis of 1,2,4-trichlorobenzene is favored from the chlorination of 1,4-dichlorobenzene.[6]